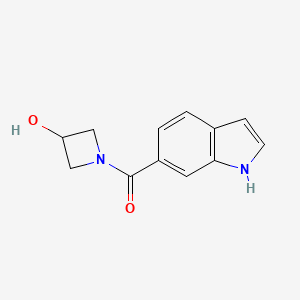

1-(1H-indole-6-carbonyl)azetidin-3-ol

Description

Propriétés

Numéro CAS |

1338965-30-2 |

|---|---|

Formule moléculaire |

C12H12N2O2 |

Poids moléculaire |

216.24 g/mol |

Nom IUPAC |

(3-hydroxyazetidin-1-yl)-(1H-indol-6-yl)methanone |

InChI |

InChI=1S/C12H12N2O2/c15-10-6-14(7-10)12(16)9-2-1-8-3-4-13-11(8)5-9/h1-5,10,13,15H,6-7H2 |

Clé InChI |

OUQTYTNEIFJCTC-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O |

SMILES canonique |

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table compares 1-(1H-indole-6-carbonyl)azetidin-3-ol with structurally related compounds, focusing on substituents, synthesis yields, and inferred properties:

Key Structural and Functional Insights

Indole vs. Heteroaromatic Cores

- Indole derivatives are often prioritized in drug discovery due to their natural prevalence in bioactive molecules (e.g., serotonin) .

Azetidine Modifications

- The 3-hydroxy group on the azetidine ring enhances polarity, improving aqueous solubility compared to benzhydryl-substituted analogs . However, this hydroxyl group may also increase metabolic susceptibility compared to silylated derivatives (e.g., tert-butyldimethylsilyl-protected azetidin-3-ol in ).

Méthodes De Préparation

Synthesis of Azetidin-3-ol Core

Azetidin-3-ol derivatives are typically prepared by starting from protected azetidine intermediates or direct functionalization of azetidine rings. According to patent WO2000063168A1, azetidine derivatives can be synthesized by:

- Starting from N-t-butyl-O-trimethylsilylazetidine, which undergoes acid treatment (e.g., hydrochloric acid) to remove silyl protection and generate azetidine alcohols.

- The reaction mixture is typically stirred at ambient temperature with controlled exothermic conditions.

- Extraction and purification involve organic solvents such as diethyl ether, methylene chloride, and drying agents like magnesium sulfate or sodium sulfate.

- The crude azetidine alcohol is isolated as a white crystalline solid with yields around 64% after solvent removal and crystallization under vacuum.

- Further functionalization or substitution can be achieved by mesylation followed by nucleophilic substitution with amines or ammonia under heating (55-60°C) for extended periods (12 hours or more).

- Hydrogenation steps using palladium hydroxide under hydrogen pressure (40-60 psi) and elevated temperature (60°C) are employed for deprotection or reduction as needed.

This approach provides the azetidin-3-ol scaffold ready for coupling with the indole carbonyl group.

Preparation of 1H-Indole-6-carbonyl Intermediate

The indole-6-carbonyl moiety is introduced via the corresponding indole-6-carboxylic acid or its derivatives:

- Methylation of 1H-indole-6-carboxylic acid to form methyl 1H-indole-6-carboxylate is commonly performed using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature for 2-19 hours.

- Yields for this methylation step range from 78% to 87% depending on reaction time and conditions.

- The reaction is carried out under inert atmosphere (argon or nitrogen) to prevent side reactions.

- Purification is achieved by extraction, washing, drying, and flash chromatography.

- Characterization includes 1H-NMR and mass spectrometry confirming the methyl ester intermediate.

This intermediate can be hydrolyzed or further activated for coupling reactions.

Coupling of Indole-6-carbonyl with Azetidin-3-ol

The key step to obtain 1-(1H-indole-6-carbonyl)azetidin-3-ol involves coupling the azetidin-3-ol with the indole-6-carbonyl moiety:

- Peptide coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed in the presence of bases like N-methylmorpholine.

- The reaction is performed in solvents like DMF at elevated temperatures (~60°C) for extended times (up to 18 hours).

- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- Organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

- Purification is carried out by flash chromatography using heptane/ethyl acetate gradients.

- This method yields the amide-linked product where the indole-6-carbonyl group is attached to the azetidine nitrogen, preserving the 3-hydroxy substitution.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Azetidin-3-ol synthesis | Deprotection and hydrolysis | N-t-butyl-O-trimethylsilylazetidine, HCl, NaOH, K2CO3, 25-60°C | ~64 | Extraction with ether, crystallization under vacuum |

| 2. Indole-6-carboxylic acid methylation | Methylation | 1H-indole-6-carboxylic acid, methyl iodide, K2CO3, DMF, RT, 2-19 h | 78-87 | Inert atmosphere, purification by chromatography |

| 3. Coupling to form amide | Peptide coupling | Indole-6-carboxylic acid derivative, HATU, N-methylmorpholine, DMF, 60°C, 18 h | 43 (example) | Purification by flash chromatography |

| 4. Final purification | Chromatography | Flash chromatography, solvent gradients | - | Ensures >90% purity |

Research Findings and Analytical Data

- The azetidin-3-ol core shows stability under mild acidic and basic conditions, facilitating its functionalization.

- Coupling efficiency depends on the activation of the indole-6-carboxylic acid and the use of efficient coupling agents like HATU.

- Purity of the final compound is confirmed by 1H NMR, mass spectrometry, and IR spectroscopy.

- Reaction monitoring via NMR during hydrogenation or coupling steps ensures completeness and minimizes side products.

- The synthetic route is amenable to scale-up, with careful control of temperature and atmosphere critical for yield optimization.

Additional Notes

- Alternative methods reported in literature for azetidine derivatives involve lithiation and addition to carbonyl compounds, but for this compound, the amide coupling approach is most direct and efficient.

- Protection of sensitive groups on the indole ring may be necessary depending on the substitution pattern.

- The choice of solvent and base in methylation and coupling steps significantly influences yield and purity.

- Hydrogenation steps used for deprotection or reduction require careful control of pressure and temperature to avoid over-reduction or decomposition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-indole-6-carbonyl)azetidin-3-ol, and how can reaction yields be improved?

- Methodological Answer : A two-step approach is recommended:

Indole Activation : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the indole scaffold, as demonstrated in the synthesis of similar triazole-linked indole derivatives . PEG-400:DMF (2:1) under nitrogen atmosphere at room temperature for 12 hours minimizes side reactions.

Azetidine Coupling : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to attach the azetidin-3-ol moiety. Purify via recrystallization in hot ethyl acetate (yield ~30%), with TLC (EtOAc:hexanes = 70:30, Rf ≈ 0.49) to monitor progress .

- Yield Optimization : Increase equivalents of 4-ethynylanisole (1.2–1.5 eq) and use inert conditions to reduce oxidation byproducts.

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Key peaks include δ 8.62 (indole NH), 7.71–6.60 (aromatic protons), and 4.59 ppm (azetidine CH2) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 335.1512 (FAB-HRMS) with <2 ppm error .

- XRD/PXRD : For crystalline derivatives, compare with azetidin-3-ol HCl structures (e.g., C3H8ClNO, P21/c space group) to validate stereochemistry .

Q. What are the solubility and stability challenges for this compound in biological assays?

- Solubility : Use DMSO (≤10% v/v) or PEG-400 for aqueous buffers. Avoid prolonged storage in polar aprotic solvents (DMF, DMSO) to prevent decomposition.

- Stability : Store at 2–8°C under argon, as azetidine rings are prone to hydrolysis under acidic/oxidizing conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- SAR Strategy :

Core Modifications : Replace the indole-6-carbonyl group with 6-iodo or 6-methoxy derivatives to assess electronic effects on target binding .

Azetidine Substitutions : Introduce fluorinated or spirocyclic azetidine analogs (e.g., 3-(6-fluoropyridin-3-yl)azetidin-3-ol) to enhance metabolic stability .

Assays : Use gp41 NHR coiled-coil binding assays (IC50 < 1 μM) or cytotoxicity profiling in TZM-bl cells to prioritize candidates .

Q. How should contradictory data on biological activity (e.g., IC50 variability) be resolved?

- Contradiction Analysis Framework :

Assay Validation : Confirm reproducibility across orthogonal assays (e.g., SPR vs. cell-based fusion inhibition) .

Batch Analysis : Check purity (HPLC ≥95%) and residual solvent levels (e.g., DMF) that may interfere with readouts .

Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose inconsistencies in the gp41 hydrophobic pocket .

Q. What computational methods are effective for predicting off-target interactions?

- In Silico Workflow :

Pharmacophore Screening : Use Schrödinger Phase to map indole/azetidine motifs against kinase or cytochrome P450 databases.

MD Simulations : Run 100-ns simulations (AMBER) to assess stability of predicted protein-ligand complexes .

ADMET Prediction : SwissADME or pkCSM to prioritize analogs with favorable logP (1.5–3.5) and low hERG liability .

Q. How can open data practices be reconciled with proprietary constraints in collaborative studies?

- Ethical Guidelines :

- Data Sharing : Deposit synthetic protocols and NMR spectra in public repositories (e.g., Zenodo) under CC-BY licenses, excluding proprietary structural data .

- Collaboration Agreements : Define IP boundaries using Material Transfer Agreements (MTAs) for shared compounds like fluorobenzo-thiazolyl derivatives .

Methodological Tables

Table 1 : Key Synthetic Intermediates for Azetidine-Indole Hybrids

| Intermediate | Synthetic Route | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 3-(2-Azidoethyl)-1H-indol-5-ol | CuAAC with 4-ethynylanisole | 30% | 95% | |

| Azetidin-3-ol HCl | Hydrolysis of azetidine esters | 65% | 98% |

Table 2 : Bioactivity Data for Structural Analogs

| Compound | Assay Type | IC50/EC50 | Target | Reference |

|---|---|---|---|---|

| 6-Iodo-1H-indole-3-carbaldehyde | Anticancer (HeLa) | 12 μM | Tubulin | |

| 3-Fluorobenzyl-indole-carbonitrile | HIV-1 fusion inhibition | 0.8 μM | gp41 NHR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.